molecular formula C28H29NO B12492944 1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol

1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol

Cat. No.: B12492944
M. Wt: 395.5 g/mol
InChI Key: HMVLFUWQWMPWKQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol is a complex organic compound with the molecular formula C27H29NO It is characterized by a piperidine ring substituted with three methyl groups, two phenyl groups, and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones and ammonia or primary amines.

    Substitution Reactions:

    Addition of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the phenylethynyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated piperidine ring.

Scientific Research Applications

1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ol: Lacks the phenylethynyl group, resulting in different chemical and biological properties.

    2,4,6-Trimethylbenzoylphenyl phosphinate: Shares the trimethyl and phenyl groups but has a different core structure and functional groups.

Uniqueness

1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol is unique due to the presence of the phenylethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H29NO

Molecular Weight

395.5 g/mol

IUPAC Name

1,3,5-trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol

InChI

InChI=1S/C28H29NO/c1-21-26(24-15-9-5-10-16-24)29(3)27(25-17-11-6-12-18-25)22(2)28(21,30)20-19-23-13-7-4-8-14-23/h4-18,21-22,26-27,30H,1-3H3

InChI Key

HMVLFUWQWMPWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1(C#CC2=CC=CC=C2)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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